

"mechanism of action of 4-(fluorophenyl)thiazole compounds"

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Compound of Interest

Compound Name:	4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Cat. No.:	B176416

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An In-depth Technical Guide on the Mechanism of Action of 4-(Fluorophenyl)thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-(fluorophenyl)thiazole compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document collates and presents data from various studies, focusing on their molecular targets, associated signaling pathways, and the experimental methodologies used to elucidate their functions.

Core Biological Activities and Molecular Targets

4-(Fluorophenyl)thiazole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their mechanisms of action are diverse and target-specific, ranging from enzyme inhibition to disruption of protein polymerization and modulation of key signaling pathways implicated in various diseases.

Anticancer Activity

A significant area of research for 4-(fluorophenyl)thiazole compounds is in oncology. Several derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines.^[1]

[2][3] The primary mechanisms identified include:

- Tubulin Polymerization Inhibition: Certain 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
- c-Met Kinase Inhibition: Thiazole carboxamide derivatives have been identified as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[4] Inhibition of c-Met can block downstream signaling pathways involved in cell proliferation, survival, and metastasis.
- PI3K/mTOR Dual Inhibition: Some thiazole derivatives have been evaluated as dual inhibitors of PI3K α (Phosphoinositide 3-kinase alpha) and mTOR (mammalian Target of Rapamycin), two key kinases in a signaling pathway frequently activated in cancer.[5]
- Fascin Inhibition: Thiazole derivatives have been developed as inhibitors of fascin, an actin-bundling protein involved in cell migration and invasion.[6][7] By targeting fascin, these compounds can suppress cancer cell metastasis.[6][7]
- Induction of Apoptosis: Many 4-(fluorophenyl)thiazole derivatives induce cancer cell death via caspase-dependent apoptosis.[3]

Antidiabetic Activity

Derivatives of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole have been investigated for their potential in managing diabetes. The primary mechanism of action identified is:

- α -Amylase Inhibition: These compounds have been shown to inhibit α -amylase, a key enzyme in carbohydrate digestion.[8][9] By inhibiting this enzyme, they can delay the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia.[8][9]

Neuroprotective Activity

Certain thiazole derivatives have been explored as potential therapeutic agents for Alzheimer's disease. Their mechanism of action in this context is:

- Cholinesterase Inhibition: Specifically, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.

Quantitative Data Summary

The following tables summarize the quantitative data (IC50 values) for various 4-(fluorophenyl)thiazole compounds against their respective targets.

Table 1: Anticancer Activity of 4-(Fluorophenyl)thiazole Derivatives

Compound ID	Cancer Cell Line	Target/Assay	IC50 (μM)	Reference
8f	Melanoma & Prostate	Tubulin Polymerization	0.021 - 0.071	[1][2]
51f	MKN-45 (Gastric)	c-Met Kinase	0.02905	[4]
5p	MDA-MB-231 (Breast)	Cell Migration (Fascin)	0.024	[6][7]
3b'	HCT-116 (Colorectal)	Antiproliferative	1.6 ± 0.2	[3]
3f	HCT-116 (Colorectal)	Antiproliferative	1.6 ± 0.1	[3]
3n	HCT-116 (Colorectal)	Antiproliferative	1.1 ± 0.5	[3]
3w	HCT-116 (Colorectal)	Antiproliferative	1.5 ± 0.8	[3]
3f	MCF-7 (Breast)	Antiproliferative	1.0 ± 0.1	[3]
3a'	MCF-7 (Breast)	Antiproliferative	1.7 ± 0.3	[3]

Table 2: Antidiabetic Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Derivatives

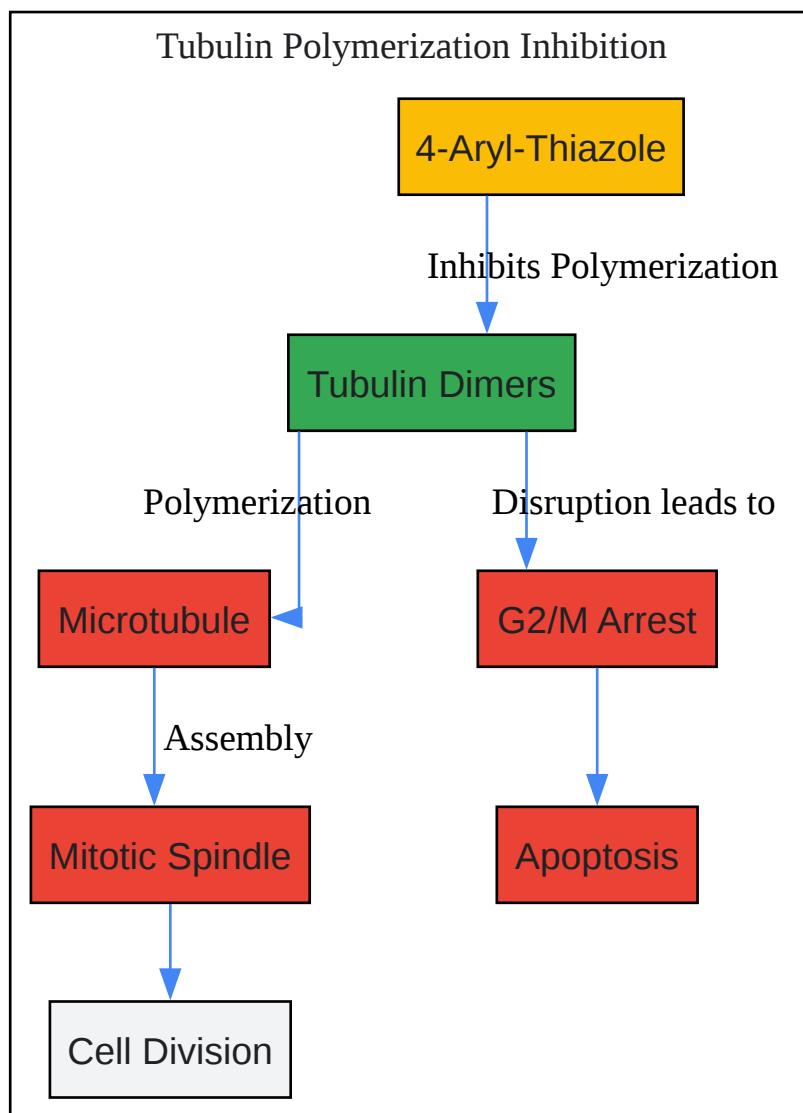
Compound ID	Target Enzyme	IC50 (μM)	Reference
3h	α-Amylase	5.14 ± 0.03	[8][9]
3f	α-Amylase	5.88 ± 0.16	[8]
3b	α-Amylase	6.87 ± 0.01	[8]
Acarbose (Standard)	α-Amylase	5.55 ± 0.06	[8][9]

Table 3: Anticholinesterase Activity of 4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl) Derivatives

Compound ID	Target Enzyme	IC50 (μM)	Reference
2i	Acetylcholinesterase (AChE)	0.028 ± 0.001	[10]
2g	Acetylcholinesterase (AChE)	0.031 ± 0.001	[10]
2e	Acetylcholinesterase (AChE)	0.040 ± 0.001	[10]
2b	Acetylcholinesterase (AChE)	0.056 ± 0.002	[10]
2a	Acetylcholinesterase (AChE)	0.063 ± 0.003	[10]
Donepezil (Standard)	Acetylcholinesterase (AChE)	0.021 ± 0.001	[10]

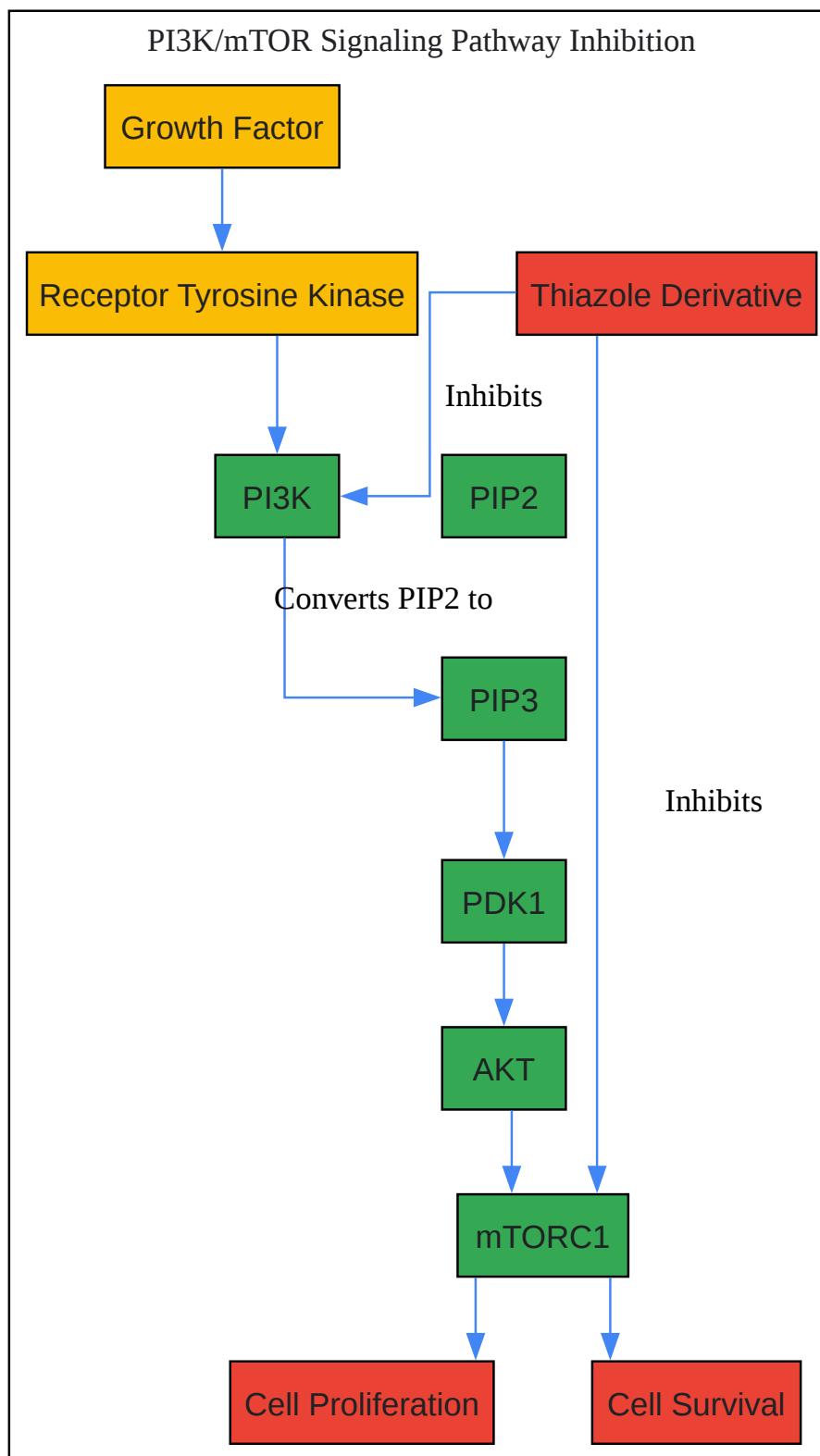
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 4-(fluorophenyl)thiazole compounds and the general workflows of the experiments used to characterize them.

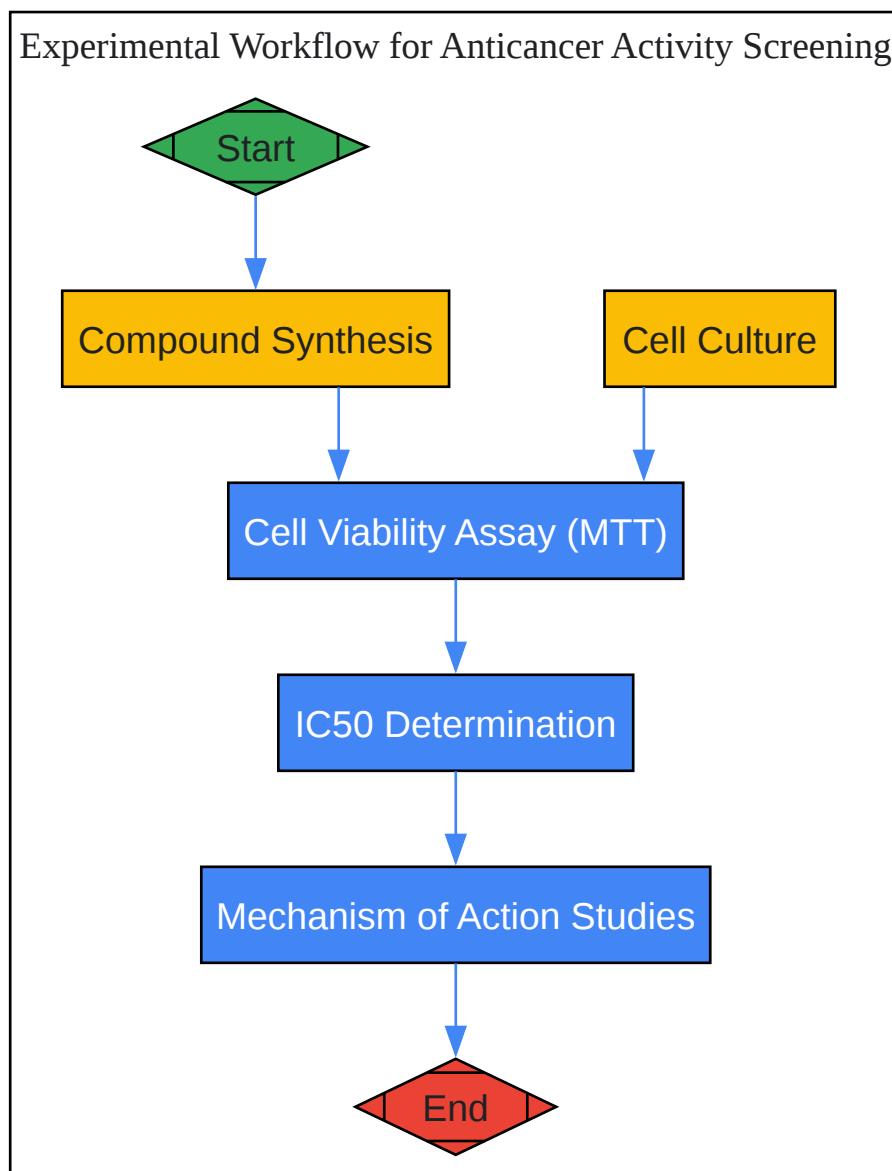


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Caption: Inhibition of Tubulin Polymerization by 4-Aryl-Thiazole Compounds.

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Caption: Dual Inhibition of PI3K/mTOR Pathway by Thiazole Derivatives.



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Caption: General Workflow for Evaluating Anticancer Efficacy.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 4-(fluorophenyl)thiazole compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** Cells are treated with various concentrations of the 4-(fluorophenyl)thiazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** A stock solution of MTT (5 mg/mL in sterile PBS) is prepared. The culture medium is removed from the wells, and 110 μ L of medium containing MTT (final concentration 5 μ g/mL) is added to each well. The plate is then incubated for 4-6 hours at 37°C.
- **Formazan Solubilization:** The MTT-containing medium is carefully removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[\[12\]](#)

In Vitro α -Amylase Inhibition Assay

This assay determines the inhibitory effect of the compounds on α -amylase activity.

- **Reaction Mixture:** The reaction mixture contains 25 μ L of 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl), 25 μ L of the test compound at various concentrations, and 25 μ L of porcine pancreatic α -amylase solution. The mixture is pre-incubated at 25°C for 10 minutes.
- **Substrate Addition:** 25 μ L of 1% starch solution in the buffer is added to initiate the reaction.
- **Incubation:** The reaction mixture is incubated at 25°C for 10 minutes.
- **Stopping the Reaction:** The reaction is stopped by adding 50 μ L of dinitrosalicylic acid color reagent.

- Color Development: The tubes are incubated in a boiling water bath for 5 minutes and then cooled to room temperature.
- Absorbance Measurement: The reaction mixture is diluted with 250 μ L of distilled water, and the absorbance is measured at 540 nm. Acarbose is typically used as a positive control.[8]

Tubulin Polymerization Assay

This cell-free assay measures the effect of compounds on the polymerization of purified tubulin.

- Reaction Components: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) is prepared.
- Compound Addition: The 4-(fluorophenyl)thiazole compound or a control vehicle is added to the reaction mixture.
- Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
- Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.[1][2]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to measure AChE activity.

- Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains 50 μ L of 0.1 M phosphate buffer (pH 8.0), 25 μ L of the test compound solution, and 25 μ L of AChE solution. The mixture is incubated for 15 minutes at 25°C.
- Substrate Addition: 50 μ L of Ellman's reagent (DTNB) and 25 μ L of acetylthiocholine iodide (ATCI) are added to initiate the reaction.
- Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is

measured at 412 nm. Donepezil is commonly used as a reference inhibitor.[\[10\]](#)

This guide provides a foundational understanding of the mechanisms of action of 4-(fluorophenyl)thiazole compounds. The diverse biological activities and specific molecular targets highlight the potential of this chemical scaffold in the development of new therapeutic agents for a range of diseases. Further research is warranted to fully elucidate their therapeutic potential and to optimize their pharmacological properties.

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